molecular formula C28H32N4O3S B2929755 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 683770-05-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No.: B2929755
CAS No.: 683770-05-0
M. Wt: 504.65
InChI Key: KDUOCQWAOOQEQA-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H32N4O3S and its molecular weight is 504.65. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It is involved in numerous cellular activities including protein degradation, cell cycle regulation, and DNA damage response.

Mode of Action

The compound interacts with its target through a covalent bond . This covalent interaction ensures a strong and specific binding to the C522 residue of p97, which can lead to a more potent and durable inhibitory effect compared to non-covalent inhibitors .

Result of Action

The compound’s action results in the inhibition of p97, leading to disruption of protein homeostasis and cell cycle regulation . This can induce cell death, particularly in cancer cells that are heavily reliant on these processes. Therefore, the compound has potential as an anticancer agent .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-3-5-18-32(19-6-4-2)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-9-10-22(20-23)27-30-25-12-7-8-13-26(25)31-27/h7-17,20H,3-6,18-19H2,1-2H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUOCQWAOOQEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.